(S)-Benzyl 3-formylpiperidine-1-carboxylate
Overview
Description
“tert-butyl (3S)-3-formylpiperidine-1-carboxylate” is a chemical compound with the CAS Number: 1008562-87-5 . It is used in laboratory chemicals and the manufacture of chemical compounds .
Molecular Structure Analysis
The molecular formula of this compound is C11H19NO3 . The InChI Code is 1S/C11H19NO3/c1-11(2,3)15-10(14)12-6-4-5-9(7-12)8-13/h8-9H,4-7H2,1-3H3/t9-/m0/s1 .Physical and Chemical Properties Analysis
This compound has a molecular weight of 213.28 . It is a liquid at room temperature . The storage temperature is 4 degrees Celsius .Scientific Research Applications
Synthesis and Chemical Reactions
Azepino[3,4b]indoles Synthesis : Utilizing (S)-Benzyl 3-formylpiperidine-1-carboxylate in the synthesis of azepino[3,4b]indoles through the Plancher rearrangement, which involves the reaction with aryl hydrazines under specific conditions (Eisenbeis et al., 2010).
Carboxylation Reactions : In the field of organic synthesis, it has been used for novel transformations such as the palladium-catalyzed carbonylative transformation of organic halides with formic acid, producing carboxylic acids (Fu‐Peng Wu et al., 2017).
Catalytic Transformations : Employed in palladium-catalyzed methylation and arylation of sp2 and sp3 C-H bonds in carboxylic acids, demonstrating its versatility in catalytic reactions (Giri et al., 2007).
Photocatalysis and Materials Science
Photocarboxylation Processes : Its use in the photocarboxylation of benzylic C–H bonds with CO2 under metal-free conditions, signifying its potential in sustainable chemistry applications (Meng et al., 2019).
Solar Cell Research : In the field of materials science, particularly in improving the moisture-resistance and electronic properties of perovskites for solar cells, highlighting its role in renewable energy technology (Wang et al., 2016).
Biochemistry and Molecular Biology
- Glycosyltransferase Activity : Research into the activity of Arabidopsis glycosyltransferases toward benzoates, including those derived from this compound, is crucial in understanding plant metabolism and biotransformation reactions (Lim et al., 2002).
Safety and Hazards
The compound is classified under GHS07 and GHS09 . The hazard statements include H302, H315, H319, H335, and H410 . Precautionary statements include P261, P264, P270, P271, P273, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P391, P403+P233, P405, and P501 .
Properties
IUPAC Name |
benzyl (3S)-3-formylpiperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c16-10-13-7-4-8-15(9-13)14(17)18-11-12-5-2-1-3-6-12/h1-3,5-6,10,13H,4,7-9,11H2/t13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKGTVOXHDCVOAW-ZDUSSCGKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](CN(C1)C(=O)OCC2=CC=CC=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40654369 | |
Record name | Benzyl (3S)-3-formylpiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40654369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
405063-39-0 | |
Record name | Benzyl (3S)-3-formylpiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40654369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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